molecular formula C21H18O5S B14881021 2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B14881021
M. Wt: 382.4 g/mol
InChI Key: DYXFNDRXWAWZBN-PGMHBOJBSA-N
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Description

2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and stability under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid typically involves the sulfonation of benzene derivatives. This process can be achieved by reacting benzene with fuming sulfuric acid or sulfur trioxide . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity . This interaction is crucial for its potential therapeutic effects and its use as a research tool in studying enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is unique due to its complex structure, which provides distinct reactivity and stability compared to simpler sulfonic acids. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H18O5S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26/h3-12,22H,1-2H3,(H,24,25,26)/b21-16-

InChI Key

DYXFNDRXWAWZBN-PGMHBOJBSA-N

Isomeric SMILES

CC1=C/C(=C(/C2=CC(=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)O)/C=CC1=O

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)O)C=CC1=O

Origin of Product

United States

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